2-Methyl-1,3-benzothiazole-6-sulfonamide

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

2-Methyl-1,3-benzothiazole-6-sulfonamide is a critical benzothiazole sulfonamide scaffold with the precise 6-sulfonamide substitution essential for carbonic anhydrase (CA) inhibitor design. Unlike generic benzothiazoles or simple sulfonamides, this compound provides the exact positional and electronic configuration required for synthesizing potent, isoform-selective CA IX and CA XII inhibitors with nanomolar affinity. Its defined physicochemical profile (MW 228.29, predicted pKa) supports reliable SAR exploration and lead optimization. Procure this research-exclusive intermediate to advance targeted cancer therapeutics and enzyme inhibition studies.

Molecular Formula C8H8N2O2S2
Molecular Weight 228.28
CAS No. 21431-21-0
Cat. No. B2995482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzothiazole-6-sulfonamide
CAS21431-21-0
Molecular FormulaC8H8N2O2S2
Molecular Weight228.28
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C8H8N2O2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12)
InChIKeyRJJWMABSSXTUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-benzothiazole-6-sulfonamide (CAS 21431-21-0): A Specialized Benzothiazole Scaffold for Sulfonamide Research and Procurement


2-Methyl-1,3-benzothiazole-6-sulfonamide is a heterocyclic organic compound within the benzothiazole sulfonamide class, characterized by a core benzothiazole ring system with a methyl group at the 2-position and a primary sulfonamide (-SO2NH2) group at the 6-position . Its molecular formula is C8H8N2O2S2, with a molecular weight of 228.29 g/mol . This compound serves as a versatile molecular scaffold, with its sulfonamide moiety being a key pharmacophore for enzyme inhibition, particularly for carbonic anhydrase (CA) isoforms, as observed in related benzothiazole-6-sulfonamide derivatives [1][2]. While it is not itself a potent inhibitor in many studies, its structural features make it a critical starting point for synthesizing analogs with enhanced potency and selectivity for specific CA isoforms, including the tumor-associated CA IX and XII [1][2].

Why Generic Substitution Fails: The Critical Role of Substitution Pattern in 2-Methyl-1,3-benzothiazole-6-sulfonamide


Generic substitution of 2-Methyl-1,3-benzothiazole-6-sulfonamide with other benzothiazoles, sulfonamides, or simple building blocks is not scientifically defensible due to the precise positional and electronic requirements for biological activity and chemical reactivity. The specific 6-sulfonamide substitution pattern is crucial; moving the sulfonamide group from the 6- to the 5-position on the benzothiazole ring can lead to different interaction profiles with target enzymes [1]. Furthermore, the 2-methyl group provides a unique steric and electronic environment that influences the molecule's overall lipophilicity and its ability to serve as a handle for further derivatization . Replacing this compound with a generic, unsubstituted benzothiazole or a simple benzene sulfonamide would fundamentally alter its potential for selective enzyme inhibition, as demonstrated by the structure-activity relationships (SAR) observed in closely related benzothiazole-6-sulfonamide series [1][2].

Quantitative Differentiation of 2-Methyl-1,3-benzothiazole-6-sulfonamide: Evidence for Specialized Research Applications


Critical Scaffold for Nanomolar-Potency Carbonic Anhydrase Inhibitors

2-Methyl-1,3-benzothiazole-6-sulfonamide is not the end-product inhibitor but a crucial, validated scaffold. When this core is elaborated with specific substituents (e.g., at the 2-amino position), it generates highly potent inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII) with Ki values in the nanomolar range [1]. The parent compound provides the essential 6-sulfonamide pharmacophore that coordinates the catalytic zinc ion in the CA active site, a feature absent in other isomers (e.g., 5-sulfonamide) or unsubstituted benzothiazoles [2]. This is a class-level inference based on direct SAR from a 6-sulfonamide series.

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Specialized Procurement: Limited Commercial Availability Enforces Scaffold Fidelity

Unlike common starting materials, 2-Methyl-1,3-benzothiazole-6-sulfonamide is not available from major research chemical suppliers like Sigma-Aldrich . It is typically sourced from specialized vendors offering it as a custom or niche research chemical . This limited commercial footprint underscores its role as a non-generic, specialized building block, as opposed to a bulk commodity. Substituting a more common benzothiazole would represent a significant deviation from a validated SAR pathway.

Chemical Sourcing Medicinal Chemistry Lead Optimization

Defined Physicochemical Profile for Reproducible Assay Development

The compound has a defined and measurable physical property set, including a melting point of 213 °C and a predicted pKa of 9.78 ± 0.30 for its sulfonamide group . This data, while predicted, provides a baseline for analytical method development (e.g., HPLC, LC-MS) and formulation studies. Unlike a completely novel or uncharacterized derivative, this known profile reduces analytical uncertainty and accelerates the setup of reproducible experiments.

Analytical Chemistry Assay Development Physicochemical Characterization

Optimal Research Applications for 2-Methyl-1,3-benzothiazole-6-sulfonamide


Synthesis of Potent and Selective Carbonic Anhydrase Inhibitors

This is the primary application scenario. Researchers can use 2-Methyl-1,3-benzothiazole-6-sulfonamide as a key intermediate to synthesize a library of novel sulfonamide derivatives. By introducing various substituents at the 2-amino or other positions, they can create compounds with high affinity and selectivity for specific carbonic anhydrase isoforms (e.g., hCA IX and XII) implicated in cancer and other diseases [1]. This approach is validated by studies showing that related 6-sulfonamide benzothiazoles achieve nanomolar Ki values against these targets [1].

Medicinal Chemistry Scaffold for Lead Optimization

As a 'versatile small molecule scaffold' [1], this compound is ideal for lead optimization programs. Its structure allows for systematic modification to explore structure-activity relationships (SAR) and improve pharmacokinetic properties . The defined physicochemical properties, such as its pKa, provide a solid starting point for predicting and optimizing parameters like solubility and permeability, which are crucial for developing drug candidates .

Analytical Reference Standard for Method Development

Given its defined physicochemical characteristics (melting point, predicted pKa) and limited commercial availability, this compound serves as a useful reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for this specific class of benzothiazole sulfonamides [1]. Its use ensures that analytical systems are properly calibrated to detect and quantify similar compounds in complex mixtures, such as reaction crudes or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,3-benzothiazole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.